molecular formula C25H29N3O2 B077172 Periphylline CAS No. 11082-66-9

Periphylline

Cat. No. B077172
CAS RN: 11082-66-9
M. Wt: 403.5 g/mol
InChI Key: AORCSZCLPCSPAQ-ASPPOFLESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Periphylline is a natural alkaloid that is found in various plant species, including Periploca sepium and Vinca minor. It has been studied for its potential therapeutic applications due to its unique chemical structure and biological activity.

Mechanism Of Action

The mechanism of action of periphylline is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. Additionally, periphylline has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.

Biochemical And Physiological Effects

Periphylline has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor effects. Additionally, periphylline has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart. In neurological disorders, periphylline has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One of the advantages of using periphylline in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. Additionally, periphylline has been shown to have various biological activities, making it a versatile compound for studying different disease states. However, one of the limitations of using periphylline in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on periphylline. One area of research is the development of periphylline derivatives with improved solubility and bioavailability. Additionally, more research is needed to fully understand the mechanism of action of periphylline and its potential therapeutic applications in various disease states. Finally, more studies are needed to evaluate the safety and toxicity of periphylline in vivo.

Synthesis Methods

Periphylline can be extracted from plant sources using various methods, including maceration, Soxhlet extraction, and ultrasound-assisted extraction. However, these methods are not efficient and yield low quantities of periphylline. Therefore, chemical synthesis is the preferred method for producing periphylline. The most commonly used method for synthesizing periphylline is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone in the presence of an acid catalyst.

Scientific Research Applications

Periphylline has been studied for its potential therapeutic applications in various fields, including cancer research, cardiovascular disease, and neurological disorders. In cancer research, periphylline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, periphylline has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart. In neurological disorders, periphylline has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

CAS RN

11082-66-9

Product Name

Periphylline

Molecular Formula

C25H29N3O2

Molecular Weight

403.5 g/mol

IUPAC Name

(4S,12E)-4-phenyl-9-[(E)-3-phenylprop-2-enoyl]-1,5,9-triazacyclotridec-12-en-2-one

InChI

InChI=1S/C25H29N3O2/c29-24-20-23(22-12-5-2-6-13-22)26-17-9-19-28(18-8-7-16-27-24)25(30)15-14-21-10-3-1-4-11-21/h1-7,10-16,23,26H,8-9,17-20H2,(H,27,29)/b15-14+,16-7+/t23-/m0/s1

InChI Key

AORCSZCLPCSPAQ-ASPPOFLESA-N

Isomeric SMILES

C1CN[C@@H](CC(=O)N/C=C/CCN(C1)C(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3

SMILES

C1CNC(CC(=O)NC=CCCN(C1)C(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CNC(CC(=O)NC=CCCN(C1)C(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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